Cozaar

Description

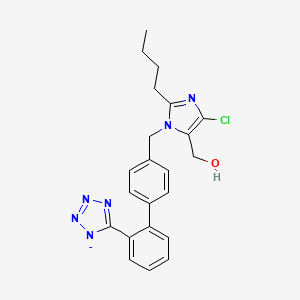

Structure

3D Structure

Properties

Molecular Formula |

C22H22ClN6O- |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |

InChI |

InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3/q-1 |

InChI Key |

MDMTUGIZSFHDIC-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Losartan Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery, synthesis, and mechanism of action of losartan potassium, the first-in-class angiotensin II receptor blocker (ARB). It provides a comprehensive overview for professionals in the field of drug development and cardiovascular research.

Discovery and Development

The journey to the discovery of losartan was a significant milestone in the treatment of hypertension, marking a shift towards a new class of highly specific antihypertensive agents.

The Genesis of a New Drug Class

The development of losartan was pioneered by scientists at DuPont Pharmaceuticals in the mid-1980s.[1][2] The research was built upon earlier findings by Takeda Chemical Industries in 1982, which had identified the first non-peptide angiotensin II antagonists, S-8307 and S-8308, although these initial compounds had limited potency and oral bioavailability.[3] The DuPont team embarked on a rational drug design approach to improve upon these lead compounds.

A pivotal moment in the discovery process came from an unexpected result in a pharmacological experiment, which, when correctly interpreted by an experienced research manager, opened up a new avenue of investigation.[1] The project gained further momentum and validation when Merck expressed interest in the drug candidate, persuading a hesitant DuPont marketing group to move forward with development.[1] Losartan was ultimately discovered in March 1986 and received FDA approval in 1995.[1][2]

Logical Workflow of Losartan's Discovery

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Losartan exerts its therapeutic effect by selectively and competitively blocking the angiotensin II receptor type 1 (AT1).[4][5][6][7][8] This action interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[9][10][11]

The RAAS Signaling Pathway and Losartan's Intervention

By blocking the AT1 receptor, losartan prevents the downstream effects of angiotensin II, including vasoconstriction and the release of aldosterone.[4][6][8] This leads to a reduction in total peripheral resistance and a decrease in blood pressure.[4]

Synthesis of Losartan Potassium

The chemical synthesis of losartan potassium typically involves several key steps, with trityl losartan being a crucial intermediate.

General Synthetic Scheme

A common synthetic route involves the deprotection of trityl losartan to yield losartan, which is then converted to its potassium salt.

Experimental Protocols

Detailed experimental protocols for the synthesis of losartan potassium can be found in various patents. Below is a summary of a representative procedure for the conversion of trityl losartan to losartan potassium.

Protocol 1: Detritylation and Salt Formation

-

Detritylation: Trityl losartan is treated with an acidic solution (e.g., hydrochloric acid in a solvent like methanol or THF) to cleave the trityl protecting group, yielding losartan free acid.[12]

-

Salt Formation: The resulting losartan free acid is then reacted with a potassium base, such as potassium hydroxide, potassium tertiary butoxide, or potassium carbonate, in a suitable solvent like isopropyl alcohol or methanol.[12][13][14][15]

-

Crystallization and Isolation: The losartan potassium is then crystallized, often by cooling the reaction mixture and/or adding an anti-solvent. The crystalline product is collected by filtration, washed, and dried under vacuum.[14][15][16]

Protocol 2: One-Pot Synthesis from Trityl Losartan

Some methods describe a more streamlined process where detritylation and salt formation are carried out in a one-pot procedure. For instance, trityl losartan can be reacted with potassium tertiary butoxide in tetrahydrofuran to directly yield losartan potassium.[13][17]

Quantitative Data

The efficacy and potency of losartan have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinity

The binding affinity of losartan to the AT1 receptor has been determined through radioligand binding assays.

| Compound | Parameter | Value | Reference |

| Losartan | IC50 | 20 nM | [18] |

| Losartan | IC50 | 16.4 nM | [19] |

| Losartan | pKi | 7.17 ± 0.07 | [20][21] |

Clinical Efficacy in Hypertension

The LIFE (Losartan Intervention For Endpoint reduction in hypertension) study was a landmark clinical trial that demonstrated the benefits of losartan in hypertensive patients with left ventricular hypertrophy.

| Parameter | Losartan Group | Atenolol Group | p-value | Reference |

| Blood Pressure Reduction (Systolic/Diastolic) | 30.2 / 16.6 mmHg | 29.1 / 16.8 mmHg | 0.017 (for systolic) | [22] |

| Primary Composite Endpoint (Death, MI, Stroke) | 11% | 13% | 0.021 | [22] |

| Stroke | 5% | 7% | 0.001 | [22] |

| New-Onset Diabetes | 6% | 8% | 0.001 | [22] |

Another clinical trial compared different doses of losartan to placebo and enalapril. The study found that losartan 50 mg produced clinically and statistically significant reductions in blood pressure compared to placebo, with no additional benefit at higher doses.[23]

Efficacy in Animal Models

Losartan has been extensively studied in various animal models, demonstrating its therapeutic potential beyond hypertension.

| Animal Model | Condition | Effect of Losartan | Reference |

| Rat | Salt Depletion | Increased sensitivity to losartan | [24] |

| Rabbit | Corneal Scarring | Prevents and treats stromal fibrosis | [25] |

| Rat | Long-Term Intensive Exercise | Prevents heart fibrosis | [26][27] |

| Mouse | Alzheimer's Disease | Improves cerebrovascular function | [28] |

Conclusion

The discovery of losartan potassium was a triumph of rational drug design and a testament to the importance of serendipity in scientific research. Its synthesis has been optimized over the years to provide a safe and effective manufacturing process. As the first of the angiotensin II receptor blockers, losartan has had a profound impact on the management of hypertension and related cardiovascular diseases, and ongoing research continues to explore its therapeutic potential in other areas.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 4. Losartan - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. PROCESS FOR PREPARING LOSARTAN POTASSIUM WITH IMPROVED FLOWABILITY - Patent 1471908 [data.epo.org]

- 13. imanagerpublications.com [imanagerpublications.com]

- 14. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]

- 15. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. Losartan Intervention For Endpoint reduction in hypertension (LIFE) study - American College of Cardiology [acc.org]

- 23. ahajournals.org [ahajournals.org]

- 24. How well have animal studies with losartan predicted responses in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Insights from animal studies exploring the efficacy and safety of topical losartan, in prophylaxis and treatment of corneal scarring fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Losartan Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]

- 27. researchgate.net [researchgate.net]

- 28. Losartan improves cerebrovascular function in a mouse model of Alzheimer's disease with combined overproduction of amyloid-β and transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Losartan on Angiotensin II Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan, the first-in-class angiotensin II receptor blocker (ARB), exerts its therapeutic effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor. This action disrupts the canonical signaling cascade initiated by angiotensin II, a potent vasoconstrictor and key mediator of cardiovascular and renal pathophysiology. This technical guide provides an in-depth analysis of losartan's mechanism of action, focusing on its modulation of critical downstream signaling pathways. We will explore its influence on pathways including TGF-β/Smad, PI3K/Akt/mTOR, MAPK, and JAK/STAT, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Introduction: The Renin-Angiotensin System and Angiotensin II Signaling

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Angiotensin II (Ang II), the primary effector molecule of the RAS, mediates its diverse physiological and pathological effects by binding to specific cell surface receptors, primarily the AT1 and AT2 receptors. Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that contribute to vasoconstriction, inflammation, fibrosis, and cellular growth.

Losartan's Primary Mechanism of Action: AT1 Receptor Antagonism

Losartan is a competitive antagonist of the AT1 receptor, meaning it binds to the receptor at the same site as Ang II but does not elicit a biological response. By occupying the receptor, losartan prevents Ang II from binding and initiating downstream signaling. Losartan is metabolized in the liver to its more potent active metabolite, EXP3174, which has a higher affinity and longer half-life, contributing significantly to the drug's therapeutic effects.

Data Presentation: Losartan Binding Affinity

The affinity of losartan and other ARBs for the AT1 receptor is a key determinant of their potency. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

| Compound | Receptor | Cell Line/Tissue | IC50 (nM) | Ki (nM) | Reference |

| Losartan | AT1 | Rat Aortic Smooth Muscle | 20 | - | [1] |

| Losartan | AT1b (rat) | COS-7 cells | 5.4 | - | [2] |

| Losartan | AT1a (rat) | COS-7 cells | 15 | - | [2] |

| Losartan | AT1 | - | - | 50 | [2] |

| Valsartan | AT1 | - | - | 50 | [2] |

| Candesartan | AT1 | COS-7 cells | - | 8.61 (pKi) | [3] |

| Telmisartan | AT1 | COS-7 cells | - | 8.19 (pKi) | [3] |

| Valsartan | AT1 | COS-7 cells | - | 7.65 (pKi) | [3] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Modulation of Downstream Signaling Pathways by Losartan

By blocking the AT1 receptor, losartan influences a multitude of downstream signaling pathways that are aberrantly activated in various disease states.

TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of fibrosis in various organs, including the heart, kidneys, and liver. Ang II can induce the expression and activation of TGF-β1, which then signals through its receptors to phosphorylate Smad proteins (Smad2 and Smad3). Phosphorylated Smads translocate to the nucleus and act as transcription factors to promote the expression of pro-fibrotic genes, such as collagens and fibronectin.

Losartan has been shown to attenuate fibrosis by inhibiting the TGF-β/Smad pathway. Studies have demonstrated that losartan treatment can reduce the expression of TGF-β1 and decrease the phosphorylation of Smad2/3 in response to Ang II or in animal models of fibrotic diseases.[4]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular hypertrophy. Ang II can activate the PI3K/Akt/mTOR pathway, leading to pathological cellular responses.

Losartan has been shown to modulate this pathway, although its effects can be context-dependent. In some studies, losartan has been observed to inhibit Ang II-induced activation of Akt and mTOR, thereby preventing pathological hypertrophy.[5] Conversely, in other contexts, losartan has been reported to promote Akt and eNOS phosphorylation, suggesting a protective role in endothelial function.[6][7][8]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key transducers of extracellular signals to the nucleus, regulating a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Ang II is a potent activator of all three major MAPK pathways.

Losartan has been demonstrated to inhibit Ang II-induced phosphorylation and activation of ERK1/2, JNK, and p38 MAPK in various cell types.[9][10][11][12][13] This inhibition contributes to its anti-proliferative and anti-inflammatory effects.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and is critically involved in inflammation, immune responses, and cell growth. Ang II has been shown to activate the JAK/STAT pathway, leading to the phosphorylation of STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression.

Losartan can inhibit Ang II-induced activation of the JAK/STAT pathway. Studies have shown that losartan treatment reduces the phosphorylation of JAK2 and STAT1/3 in response to Ang II, thereby mitigating inflammatory and pro-hypertrophic gene expression.[14][15][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of losartan's effects on Angiotensin II signaling.

AT1 Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (IC50 and Ki) of losartan for the AT1 receptor.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing AT1 receptors in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled Ang II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Ang II) and a range of concentrations of unlabeled losartan. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of unlabeled Ang II to determine non-specific binding.

-

Separation: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Quantification: Wash the filters to remove any remaining unbound radioligand. Measure the radioactivity retained on each filter using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the losartan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[19][20][21][22][23]

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to quantify the changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt, STATs) in response to Ang II and losartan treatment.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells to a desired confluency. Starve the cells in serum-free media before treating with Ang II, losartan, or a combination of both for a specified time.

-

Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[24]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the intensity of the bands corresponding to the phosphorylated protein. To normalize for loading differences, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[25][26][27][28]

In Vivo Blood Pressure Measurement in Rodents

This protocol describes the non-invasive measurement of blood pressure in rats or mice to assess the in vivo efficacy of losartan.

Protocol:

-

Animal Acclimation and Training: Acclimate the animals to the experimental room and the restraining device for several days before the actual measurement to minimize stress-induced blood pressure variations.

-

Animal Restraint: Gently place the conscious animal into an appropriately sized restrainer that allows the tail to be extended.

-

Cuff Placement: Place a tail-cuff with a pneumatic pulse sensor over the base of the animal's tail.

-

Blood Pressure Measurement: The system automatically inflates the cuff to a pressure sufficient to occlude blood flow and then gradually deflates it. The sensor detects the return of the pulse, and the system records the systolic and diastolic blood pressure.

-

Data Acquisition: Obtain multiple readings for each animal at each time point to ensure accuracy and calculate the average blood pressure.

-

Drug Administration: Administer losartan or vehicle to the animals (e.g., by oral gavage) and measure blood pressure at various time points after administration to determine the drug's effect and duration of action.[29][30][31][32][33]

Conclusion

Losartan's primary mechanism of action, the selective blockade of the AT1 receptor, has profound effects on a multitude of downstream signaling pathways. By inhibiting the actions of angiotensin II, losartan effectively mitigates the pathological processes of vasoconstriction, inflammation, fibrosis, and cellular proliferation that are central to cardiovascular and renal diseases. This in-depth guide has provided a comprehensive overview of the key signaling cascades modulated by losartan, supported by quantitative data and detailed experimental methodologies. A thorough understanding of these molecular mechanisms is crucial for the continued development and optimization of therapies targeting the renin-angiotensin system.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Losartan Affects Glomerular AKT and mTOR Phosphorylation in an Experimental Model of Type 1 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Losartan improves aortic endothelium-dependent relaxation via proline-rich tyrosine kinase 2/Src/Akt pathway in type 2 diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Losartan Inhibits Endothelial-to-Mesenchymal Transformation in Mitral Valve Endothelial Cells by Blocking Transforming Growth Factor-β-induced Phosphorylation of ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Losartan activates sirtuin 1 in rat reduced-size orthotopic liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Angiotensin II receptor type 1 blockade decreases CTGF/CCN2-mediated damage and fibrosis in normal and dystrophic skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of Therapeutic Effects of Losartan for Sarcopenia Based on the F344xBN Rat Aging Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II and the ERK pathway mediate the induction of myocardin by hypoxia in cultured rat neonatal cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. e-century.us [e-century.us]

- 16. Role of the JAK2/STAT pathway and losartan in human glomerular mesangial cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Angiotensin III Induces JAK2/STAT3 Leading to IL-6 Production in Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 24. Western blot optimization | Abcam [abcam.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]

- 27. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 29. Video: Wireless and Noninvasive Blood Pressure Measurement System [jove.com]

- 30. research-support.uq.edu.au [research-support.uq.edu.au]

- 31. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 32. wpiinc.com [wpiinc.com]

- 33. kentscientific.com [kentscientific.com]

The Pharmacokinetics of Losartan in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of losartan, a potent and selective angiotensin II receptor antagonist, in key preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of losartan and its pharmacologically active metabolite, EXP3174, supported by quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of losartan and its active metabolite, EXP3174, have been characterized in several preclinical species. The following tables summarize key quantitative data to facilitate cross-species comparison.

Table 1: Pharmacokinetic Parameters of Losartan in Preclinical Animal Models Following Oral Administration

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | t½ (h) | Reference |

| Rat | 10 | 0.41 ± 0.12 | 1260 ± 370 | 8250 ± 890 | 32.5 - 55.1 | - | [1] |

| Dog | 50 (total dose) | 1.36 ± 0.46 | 905 ± 477 | 1556 ± 696 | 23 - 33 | 10.63 | [2][3] |

| Mouse | 1, 3, 10 | - | - | - | - | - | [4] |

Note: Data are presented as mean ± SD where available. Dashes indicate data not consistently reported in the cited literature.

Table 2: Pharmacokinetic Parameters of EXP3174 in Preclinical Animal Models Following Oral Administration of Losartan

| Species | Dose of Losartan (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |

| Rat | 10 | 8.14 ± 0.36 | 970 ± 150 | - | - | [1] |

| Dog | 50 (total dose) | 1.67 ± 0.41 | 69.2 ± 48.1 | 191 ± 120 | - | [2] |

Note: Data are presented as mean ± SD where available. Dashes indicate data not consistently reported in the cited literature.

Table 3: Pharmacokinetic Parameters of Losartan in Preclinical Animal Models Following Intravenous Administration

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Reference |

| Rat | 2 | 6.83 ± 4.23 | - | - | [5] |

| Dog | 3 | 22.2 | 0.30 | 0.68 | [6] |

| Pig | 3 | 22.1 ± 4.4 | 0.56 ± 0.16 | 0.67 | [7] |

Note: CL = Clearance, Vd = Volume of Distribution. Data are presented as mean ± SD where available. Dashes indicate data not consistently reported in the cited literature.

Table 4: Pharmacokinetic Parameters of EXP3174 Following Intravenous Administration

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Reference |

| Pig | - | 11.8 ± 1.5 | 0.18 ± 0.04 | 0.87 | [7] |

Note: CL = Clearance, Vd = Volume of Distribution. Data for direct IV administration of EXP3174 in common preclinical models is limited. This data is from a study in pigs. Dashes indicate data not consistently reported in the cited literature.

Table 5: Excretion of Losartan and Metabolites in Preclinical Species

| Species | Route | Dose (mg/kg) | % of Dose in Urine | % of Dose in Feces | Comments | Reference |

| Rat | Oral | 30 | 12.9 | 86.7 | Biliary excretion plays a significant role. | [3] |

| Rat | IV | 30 | 61.8 | 37.5 | [3] | |

| Cynomolgus Monkey | Oral | 30 | 34.9 | 40.4 | Extensive metabolism observed. | [3] |

| Cynomolgus Monkey | IV | 30 | 43.3 | 17.4 | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the pharmacokinetic evaluation of losartan in preclinical animal models.

Animal Models and Husbandry

-

Species: Male Wistar or Sprague-Dawley rats (240-270 g), Beagle dogs, and Cynomolgus monkeys are commonly used.[8]

-

Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle.

-

Acclimatization: A minimum of a one-week acclimatization period is standard before the commencement of studies.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for fasting periods prior to oral drug administration.

Drug Administration

-

Oral Administration (PO):

-

Formulation: Losartan potassium is typically dissolved in a suitable vehicle such as 0.1% carboxymethyl cellulose or sterile saline.[6][8]

-

Procedure: For rats and mice, oral gavage is a common method of administration.[4] For larger animals like dogs, the drug can be administered in gelatin capsules.

-

Fasting: Animals are usually fasted overnight prior to oral dosing to minimize variability in absorption.[8]

-

-

Intravenous Administration (IV):

-

Formulation: Losartan is dissolved in sterile 0.9% saline for intravenous infusion.[6]

-

Procedure: For rats, the drug is often administered via a cannulated jugular or femoral vein. For continuous infusion studies, an infusion pump is utilized to maintain a constant rate.[6] In dogs, administration can be performed via a cephalic or saphenous vein.

-

Sample Collection

-

Blood Sampling:

-

Schedule: Blood samples (approximately 250 µL for rats) are collected at multiple time points post-dosing. A typical schedule includes pre-dose (0 h) and various time points up to 24 or 48 hours, such as 0.08, 0.15, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours.[8]

-

Procedure: In rats, blood is often collected from the suborbital sinus or a cannulated vein into heparinized tubes.[8] In dogs and monkeys, collection from peripheral veins is standard.

-

Processing: Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[8]

-

-

Urine and Feces Collection:

-

Procedure: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Schedule: Samples are typically collected over intervals (e.g., 0-24 h, 24-48 h) for up to 120 hours or longer to capture the complete excretion profile.[3]

-

Processing: The volume of urine and the weight of feces are recorded. Aliquots of urine and homogenized feces are stored at -80°C prior to analysis.

-

Bioanalytical Method: LC-MS/MS

The simultaneous quantification of losartan and its active metabolite, EXP3174, in plasma, urine, and fecal homogenates is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Sample Preparation:

-

Protein Precipitation (PPT): A common and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Analytes are extracted from the biological matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): This technique is used for cleaner extracts and involves passing the sample through a solid-phase cartridge that retains the analytes, which are then eluted with a suitable solvent.[8]

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for losartan, EXP3174, and an internal standard are monitored.

-

Metabolic Pathway of Losartan

Losartan undergoes significant metabolism, primarily in the liver, to form its major active metabolite, EXP3174, which is 10 to 40 times more potent than the parent compound.[8] This biotransformation is crucial to the overall pharmacological effect of losartan. The metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C9 and CYP3A4 playing the most significant roles in humans and considered relevant in preclinical species.[9][10]

Figure 1: Metabolic Pathway of Losartan.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like losartan.

Figure 2: Preclinical Pharmacokinetic Study Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PK-DB [pk-db.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Pharmacokinetic-pharmacodynamic relations of losartan and EXP3174 in a porcine animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Losartan: Target Engagement and Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction of Losartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, with its molecular target. This document outlines detailed experimental protocols for key binding assays, presents quantitative data on binding affinity, and visualizes the critical signaling pathways and experimental workflows involved in the study of this important antihypertensive agent.

Introduction: Losartan and the Renin-Angiotensin-Aldosterone System

Losartan is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin-aldosterone system (RAAS).[1] The RAAS plays a central role in the regulation of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects, including vasoconstriction and aldosterone secretion, by binding to the AT1 receptor.[2][3] Losartan effectively blocks these actions, leading to vasodilation and a reduction in blood pressure.[2][3]

Upon oral administration, approximately 14% of a Losartan dose is converted by cytochrome P450 enzymes (CYP2C9 and CYP3A4) to its major active metabolite, EXP3174.[4] This metabolite is a more potent and longer-acting antagonist of the AT1 receptor than the parent compound, contributing significantly to the therapeutic effects of Losartan.[4][5] Both Losartan and EXP3174 exhibit high affinity and selectivity for the AT1 receptor over the AT2 subtype.[6]

Quantitative Analysis of Receptor Binding

The binding affinity of Losartan and its active metabolite, EXP3174, to the AT1 receptor has been extensively quantified using various in vitro assay systems. The most common parameters determined are the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the negative logarithm of the inhibitor constant (pKi). These values provide a quantitative measure of the potency of the antagonist.

Table 1: Binding Affinity of Losartan for the AT1 Receptor

| Parameter | Value | Assay System | Reference |

| IC50 | 20 nM | Competition with [125I]Sar1Ile8-Angiotensin II binding to AT1 receptors | [6][7] |

| IC50 | 16.4 nM | AT1 receptor antagonist activity | [6][8] |

| IC50 | 28.6 nM | Displacement of [125I] in CHO-K1 cells | [7] |

| IC50 | 40 nM | Inhibition of rat Angiotensin II receptor, type 1 expressed in CHO cells | [7] |

| IC50 | 60 ± 9 nM | Inhibition of 125I-[Sar1,Ile8]Ang II binding in rat adrenal cortex | [6] |

| IC50 | 130 ± 50 nM | Inhibition of 125I-[Sar1,Ile8]Ang II binding in rat liver | [6] |

| pKi | 7.17 ± 0.07 | Binding affinity towards wild-type AT1 receptors expressed in COS-7 cells | [6][9] |

Table 2: Binding Affinity of EXP3174 for the AT1 Receptor

| Parameter | Value | Assay System | Reference |

| IC50 | 1.1 nM | Inhibition of the specific binding of [125I]-angiotensin II to VSMC | [10] |

| IC50 | 5.0 ± 1.2 nM | Inhibition of Ang II-induced IP production in AT1 WT transfected cells | [11] |

| Ki | 0.67 nM | Human AT1 receptor | [10] |

| Ki | 0.57 nM | Rat AT1A receptor | [10] |

| Ki | 0.97 nM | Rat AT1B receptor | [10] |

| Potency | 10-40 times more potent than Losartan | Not specified | [4][6] |

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound.

Objective: To determine the binding affinity (Ki or IC50) of Losartan and its metabolites for the Angiotensin II Type 1 (AT1) receptor.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., HEK293-AT1R or CHO-AT1R cells) or from tissues with high AT1 receptor expression (e.g., rat liver or adrenal cortex).[3][6][9]

-

Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as [3H]-Angiotensin II or 125I-[Sar1,Ile8]Angiotensin II.[6][9]

-

Test Compounds: Losartan and EXP3174.

-

Non-specific Binding Control: A high concentration of unlabeled Angiotensin II (e.g., 10 µM).[9][12]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[3]

-

Wash Buffer: Ice-cold assay buffer.[3]

-

Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, and a liquid scintillation counter or gamma counter.[3][6]

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the AT1 receptor to confluence.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[3]

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled Angiotensin II.

-

Competition Binding: Receptor membranes + Radioligand + Increasing concentrations of the test compound (Losartan or EXP3174).

-

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I).

-

Measure the radioactivity to determine the amount of bound radioligand.[6]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

-

Workflow for a Radioligand Binding Assay.

Cell-Based Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of AT1 receptor activation.

Objective: To determine the functional potency of Losartan in inhibiting Angiotensin II-induced calcium mobilization.

Materials:

-

Cell Line: A recombinant cell line stably expressing the human AT1 receptor, such as CHO-K1 or HEK293 cells.[2]

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM.[2]

-

Agonist: Angiotensin II.

-

Antagonist: Losartan.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Apparatus: Fluorescence plate reader capable of kinetic measurements (e.g., FLIPR, FlexStation).[2]

Procedure:

-

Cell Plating:

-

Seed the AT1R-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM dye-loading solution in the assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubate the plate for approximately 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.[2]

-

-

Compound Addition:

-

Prepare serial dilutions of Losartan in the assay buffer.

-

Add the Losartan solutions to the appropriate wells of the cell plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.[2]

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare an Angiotensin II solution at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the assay plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the Angiotensin II solution to all wells simultaneously using the instrument's automated liquid handling.

-

Immediately begin kinetic fluorescence reading (Ex/Em = ~490/525 nm) for 90-120 seconds to capture the calcium flux.[2]

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well.

-

Plot the peak fluorescence response against the logarithm of the Losartan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of Losartan that inhibits 50% of the Angiotensin II-induced calcium response.

-

Workflow for a Cell-Based Calcium Mobilization Assay.

AT1 Receptor Signaling Pathway

Losartan exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor. The primary pathway involves the activation of Gq/11 proteins, leading to downstream events that ultimately increase intracellular calcium and activate various cellular responses.

Angiotensin II / AT1 Receptor Signaling Pathway and Losartan's Point of Intervention.

Conclusion

The characterization of Losartan's engagement with the AT1 receptor is a critical aspect of understanding its pharmacological profile. The methodologies described in this guide, including radioligand binding assays and functional cell-based assays, provide robust and reproducible means to quantify the binding affinity and functional antagonism of Losartan and its metabolites. This information is invaluable for drug discovery and development, enabling the comparison of novel compounds and furthering our understanding of the molecular mechanisms underlying the therapeutic benefits of AT1 receptor blockade.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

The Molecular Ballet: An In-depth Technical Guide to the Interaction of Losartan with the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between losartan, a cornerstone in antihypertensive therapy, and its target, the Angiotensin II Type 1 (AT1) receptor. Through a detailed exploration of binding kinetics, key structural determinants, and downstream signaling cascades, this document serves as a critical resource for researchers engaged in cardiovascular pharmacology and drug development.

Core Interaction: Binding Affinity and Kinetics

Losartan functions as a competitive antagonist at the AT1 receptor, preventing the binding of the endogenous vasoconstrictor, angiotensin II (Ang II).[1] This interaction is characterized by a high affinity, although it is noteworthy that losartan itself is a prodrug.[2][3] Approximately 14% of an oral dose of losartan is metabolized in the liver to its active metabolite, EXP3174, which exhibits a 10- to 40-fold greater potency and is responsible for the majority of the AT1 receptor blockade.[2][3] The binding of losartan and other non-peptide antagonists is distinct from that of peptide antagonists.[4]

Quantitative Binding Data

The binding affinity of losartan and its active metabolite for the AT1 receptor has been quantified in numerous studies, primarily through radioligand binding assays. The data presented below summarizes key findings from various experimental systems.

| Compound | Parameter | Value | Experimental System | Reference |

| Losartan | pKi | 7.17 ± 0.07 | Wild-type AT1 receptors expressed in COS-7 cells | [5] |

| Losartan | IC50 | (6.0 +/- 0.9) x 10-8 M | Inhibition of 125I-[Sar1,Ile8]Ang II binding in rat adrenal cortex | [5] |

| Losartan | IC50 | (1.3 +/- 0.5) x 10-7 M | Inhibition of 125I-[Sar1,Ile8]Ang II binding in rat liver | [5] |

| Losartan | IC50 | 16.4 nM | AT1 receptor antagonist activity | [6] |

| Losartan | IC50 | 28.0 nM | Not specified | [7] |

| Losartan | Ki | 12.0 nM, 17.0 nM | Not specified | [7] |

| Losartan | Dissociation Constant (Kd) | ~0.1 nM | Not specified | [8] |

| EXP3174 | Potency vs. Losartan | 10-40 times more potent | Not specified | [2][3] |

The Binding Site: Key Amino Acid Residues

Site-directed mutagenesis and molecular modeling studies have been instrumental in elucidating the specific amino acid residues within the seven transmembrane (TM) domains of the AT1 receptor that are crucial for losartan binding. These studies reveal a complex binding pocket involving multiple transmembrane helices.

| Amino Acid Residue | Transmembrane Domain (TM) | Role in Losartan Binding | Reference |

| Val108 | TM III | Significant attenuation of losartan binding upon mutation. | [4][9] |

| Ser109 | TM III | The hydroxymethyl group of losartan possibly interacts with this residue. | [10] |

| Ala163 | TM IV | Mutation leads to a marked decrease in losartan binding affinity. | [4][9] |

| Thr198 | TM V | Implicated in the binding of nonpeptide antagonists. | [4][9] |

| Lys199 | TM V | The tetrazole moiety of losartan may interact with this residue. | [11] |

| Ser252 | TM VI | Mutation attenuates losartan binding. | [4][9] |

| His256 | TM VI | The tetrazole moiety of losartan may form a double interaction with this residue and Lys199. | [11] |

| Leu300 | TM VII | Contributes to the binding of nonpeptide antagonists. | [4][9] |

| Phe301 | TM VII | Mutation significantly reduces losartan binding. | [4][9] |

| Asn295 | TM VII | The tetrazole ring of losartan possibly interacts with this residue. | [10] |

Downstream Signaling Cascades

By blocking the AT1 receptor, losartan effectively inhibits the downstream signaling pathways initiated by angiotensin II. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, but also to Gi, G12, and G13.[12][13]

Gq/11-PLC-IP3/DAG Pathway

Activation of the AT1 receptor by Ang II stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC).[2][12] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This cascade ultimately leads to various cellular responses, including smooth muscle contraction, cell growth, and inflammation. Losartan's blockade of the AT1 receptor prevents this entire sequence of events.

Other Signaling Pathways

Beyond the canonical Gq/11 pathway, AT1 receptor activation by Ang II can also trigger other signaling cascades, including:

-

Rho/ROCK Pathway: This pathway is involved in cellular contraction, proliferation, and inflammation.[12]

-

MAPK/ERK Pathway: Ang II can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/ERK cascade, which is involved in cell growth and hypertrophy.[12][14][15] Losartan has been shown to suppress the activation of the MAPK pathway.[15]

Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of losartan for the AT1 receptor.

Objective: To quantify the binding affinity of losartan to the AT1 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells transiently or stably expressing the human AT1 receptor (e.g., COS-7 or HEK293 cells), or from tissues with high AT1 receptor expression (e.g., rat adrenal cortex or liver).[5][16]

-

Radioligand: [3H]-Angiotensin II or 125I-[Sar1,Ile8]Ang II.[5]

-

Test Compound: Losartan.

-

Non-specific Binding Control: A high concentration of unlabeled Angiotensin II.[5]

-

Incubation Buffer: Typically a buffered saline solution at physiological pH.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Detection: Scintillation counter (for [3H]) or gamma counter (for 125I).

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer. Pellet the membranes via centrifugation, wash, and resuspend in the assay buffer. Determine the protein concentration.[1]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + Radioligand.

-

Non-specific Binding: Receptor membranes + Radioligand + a high concentration of unlabeled Angiotensin II.

-

Competition Binding: Receptor membranes + Radioligand + varying concentrations of losartan.[1]

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[5]

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[5]

-

Quantification: Measure the radioactivity on the filters using a scintillation or gamma counter.[5]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the losartan concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Site-Directed Mutagenesis

This technique is employed to identify the specific amino acid residues in the AT1 receptor that are critical for losartan binding.

Objective: To introduce specific mutations into the AT1 receptor gene to assess the impact of individual amino acid residues on losartan binding affinity.

Materials:

-

Plasmid DNA: A vector containing the wild-type AT1 receptor cDNA.

-

Mutagenic Primers: A pair of complementary oligonucleotide primers containing the desired mutation.

-

High-Fidelity DNA Polymerase: For PCR amplification.

-

DpnI Restriction Enzyme: To digest the parental, methylated template DNA.

-

Competent E. coli cells: For transformation.

-

Cell Culture reagents and transfection reagents: For expressing the mutant receptor in a suitable cell line (e.g., COS-7 or HEK293).

Procedure:

-

Primer Design: Design a pair of complementary primers that include the desired mutation and anneal to the template DNA at the site of the mutation.

-

PCR Amplification: Perform PCR using the high-fidelity DNA polymerase, the wild-type AT1 receptor plasmid as a template, and the mutagenic primers. This will generate a linear, mutated plasmid.

-

DpnI Digestion: Digest the PCR product with DpnI to remove the original, methylated parental DNA template, leaving only the newly synthesized, mutated DNA.[17]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells for amplification.

-

Plasmid Purification and Sequencing: Isolate the plasmid DNA from the E. coli and sequence the AT1 receptor gene to confirm the presence of the desired mutation and the absence of any other mutations.

-

Transfection and Expression: Transfect the mutated plasmid into a suitable mammalian cell line.

-

Functional Analysis: Perform radioligand binding assays (as described in 4.1) on membranes from cells expressing the mutant receptor to determine the binding affinity of losartan and compare it to the wild-type receptor.[4]

Conclusion

The interaction of losartan with the AT1 receptor is a finely tuned molecular process involving specific amino acid residues within the transmembrane domains of the receptor. This interaction competitively inhibits the binding of angiotensin II, thereby blocking its downstream signaling effects, which are central to the pathophysiology of hypertension. A thorough understanding of these molecular interactions, facilitated by the experimental protocols detailed herein, is paramount for the rational design and development of novel and more effective AT1 receptor antagonists. This guide provides a foundational resource for researchers dedicated to advancing the field of cardiovascular pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 17. bio.libretexts.org [bio.libretexts.org]

Whitepaper: Losartan and its Impact on Cellular Hypertrophy: Mechanisms, Evidence, and Methodologies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular hypertrophy, an increase in cell size without cell division, is a key pathological feature of many cardiovascular and renal diseases. The Renin-Angiotensin System (RAS), particularly its primary effector peptide Angiotensin II (Ang II), is a principal driver of this process. Losartan, the first-in-class non-peptide Angiotensin II Type 1 (AT1) receptor blocker (ARB), serves as a critical therapeutic agent and research tool for mitigating pathological hypertrophy. This document provides a comprehensive technical overview of losartan's mechanism of action, its influence on key signaling pathways, a summary of quantitative data from in vitro, in vivo, and clinical studies, and detailed experimental protocols for investigating its effects.

Losartan competitively and selectively blocks the AT1 receptor, thereby inhibiting the downstream signaling cascades initiated by Ang II that lead to cellular growth, protein synthesis, and fibrosis.[1] Its anti-hypertrophic effects are mediated through the modulation of several pathways, including the canonical G-protein coupled signaling, mitogen-activated protein kinase (MAPK) cascades, and calcineurin-NFAT signaling.[2][3][4] Experimental evidence from cultured vascular smooth muscle cells, cardiomyocytes, and various animal models demonstrates that losartan effectively attenuates increases in cell size, protein content, and molecular markers of hypertrophy.[5][6][7] While clinical trials in hypertensive patients with left ventricular hypertrophy have shown a benefit in reducing cardiovascular events, the direct effect on reversing established hypertrophy in all patient populations remains an area of active investigation.[8][9][10]

Introduction to Cellular Hypertrophy and the Renin-Angiotensin System

Cellular hypertrophy is an adaptive response of terminally differentiated cells, such as cardiomyocytes and vascular smooth muscle cells, to increased functional demand or pathological stimuli. While initially compensatory, sustained hypertrophy often transitions to a maladaptive state characterized by fibrosis, organ dysfunction, and increased risk of mortality.

The Renin-Angiotensin System (RAS) is a central regulator of blood pressure and cardiovascular homeostasis. Its over-activation is strongly implicated in the pathogenesis of hypertrophy. The octapeptide Angiotensin II (Ang II) is the primary active component of the RAS. It exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized pathological effects of Ang II, including vasoconstriction, inflammation, fibrosis, and cellular hypertrophy, are mediated through the AT1 receptor.[1][11][12]

Losartan's Core Mechanism of Action

Losartan (C₂₂H₂₃ClN₆O) is a selective, competitive, non-peptide antagonist of the Ang II AT1 receptor.[1][13] By binding with high affinity to the AT1 receptor, it prevents Ang II from initiating the intracellular signaling that leads to hypertrophic and proliferative responses.[1] This blockade is highly specific, with losartan demonstrating a more than 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor.[1] The inhibition of Ang II-induced effects, such as increased protein synthesis, cellular hyperplasia, and cardiac remodeling, forms the basis of its therapeutic utility in conditions like hypertension with left ventricular hypertrophy.[1][14]

Key Signaling Pathways Modulated by Losartan

Losartan's anti-hypertrophic effects stem from its ability to interrupt multiple downstream signaling pathways activated by the AT1 receptor.

The Canonical Angiotensin II/AT1 Receptor Pathway

Activation of the Gq/11 protein-coupled AT1 receptor by Ang II stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade is a primary driver of the hypertrophic response. Losartan directly blocks the initial step of this pathway by preventing Ang II binding.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The AT1 receptor also signals through MAPK pathways, including the p42/p44 extracellular signal-regulated kinases (ERK1/2), which are critical regulators of cell growth. Studies have shown that in response to hypertrophic stimuli, p42/p44 MAPK activation increases.[3] Losartan treatment has been demonstrated to decrease the activation (phosphorylation) of the p42/p44 MAPK signaling cascade, thereby contributing to its anti-hypertrophic effect.[3][15][16]

Calcineurin-NFAT Signaling

The calcineurin-NFAT pathway is a crucial Ca²⁺-dependent signaling module in pathological hypertrophy.[4] Increased intracellular Ca²⁺ levels, triggered by Ang II, activate the phosphatase calcineurin.[17] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, causing their translocation to the nucleus where they activate hypertrophic gene programs.[4][18] By preventing the initial Ca²⁺ signal, losartan indirectly inhibits the activation of this pro-hypertrophic pathway.

Paracrine Mechanisms

Ang II can stimulate cardiac fibroblasts to release pro-hypertrophic factors like transforming growth factor-β1 (TGF-β1) and endothelin-1, which then act on adjacent cardiomyocytes in a paracrine fashion to induce hypertrophy.[14][19] Losartan's blockade of AT1 receptors on fibroblasts can interrupt this intercellular cross-talk, adding another layer to its anti-hypertrophic action.[14]

Quantitative Data on Losartan's Anti-Hypertrophic Effects

The efficacy of losartan in mitigating cellular hypertrophy has been quantified in numerous studies across different models.

Table 1: Summary of Key In Vitro Studies

| Cell Type | Hypertrophic Stimulus | Losartan Concentration | Key Quantitative Findings | Reference(s) |

| Vascular Smooth Muscle Cells (VSMC) from TGR | Endogenous Ang II | 100 nM - 10 µM | Reduced planar cell surface area in a concentration-dependent manner. 10 µM losartan decreased protein synthesis by ~15%. | [6][20] |

| Neonatal Rat Ventricular Myocytes | Angiotensin II (100 nM) | 10 µM | Completely inhibited Ang II-induced increases in protein synthesis. | [19] |

| Adult Rat Ventricular Myocytes | Angiotensin II (10⁻⁹ M) | Not specified | Completely inhibited Ang II-mediated cellular growth and increase in protein content per cell. | [7] |

| VSMCs | Angiotensin II | Not specified | Decreased Ang II-induced VSMC proliferation from 163.8% to 125.1% (a net inhibition of 38.7%). | [21] |

| TGR: Transgenic rats expressing the mouse Ren-2 renin gene. |

Table 2: Summary of Key In Vivo Animal Studies

| Animal Model | Treatment Protocol | Key Quantitative Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 2 weeks | Reduced left ventricular weight by 11%. Lowered left ventricular Ang II content from 21.9 to 18.6 pg/tissue. | [22] |

| Spontaneously Hypertensive Rats (SHR) | High dose (40 mg/kg/day) from 10 to 20 weeks of age | Normalized increased AT1 receptor mRNA levels in the left ventricle. | [11] |

| Aortic Coarcted Rats | 2.72 µmol/kg/day for 4 days | Dose-dependently attenuated cardiac hypertrophy. Downregulated over-expressed AT2 receptor protein. | [23] |

| Uremic Cardiomyopathy Rat Model (5/6th nephrectomy) | 10 mg/kg/day for 8 weeks | Significantly reduced cardiomyocyte diameter and cross-sectional area compared to untreated CKD group. Prevented the increase in septal wall thickness. | [5][24] |

| Radiation-Induced Heart Disease Rat Model | 10 mg/kg/day for 15 weeks | Alleviated echocardiographic and histological signs of left ventricular hypertrophy and fibrosis. | [25] |

Table 3: Summary of Key Human Clinical Trials

| Study / Trial | Patient Population | Treatment Protocol | Key Quantitative Findings | Reference(s) | | :--- | :--- | :--- | :--- | | LIFE Study | 9,193 hypertensive patients with LVH | Losartan-based vs. Atenolol-based therapy | Losartan-based treatment lowered the risk of fatal stroke (HR 0.65) and atherothrombotic stroke (HR 0.72) compared to atenolol. |[9] | | ESRD* Patient Study | 30 hypertensive hemodialysis patients with LVH | Losartan vs. Enalapril vs. Amlodipine for 6 months | Losartan significantly reduced Left Ventricular Mass Index (-24.7%) more than enalapril (-11.2%) or amlodipine (-10.5%) despite comparable blood pressure reduction. |[10] | | Myocardial Fibrosis Study | Hypertensive patients with LVH | Losartan vs. Atenolol for 36 weeks | Losartan reduced a marker of myocardial collagen (backscatter) from 114.5 to 104.3 color levels, while it increased with atenolol. |[26] | | INHERIT Trial | 133 patients with hypertrophic cardiomyopathy (HCM) | Losartan (100 mg/day) vs. Placebo for 12 months | No significant difference in the change in left ventricular mass between groups. Challenges the view that ARBs reduce established cardiac hypertrophy in this specific patient group. |[8][27] | *ESRD: End-Stage Renal Disease.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying the effects of losartan on cellular hypertrophy.

Protocol: Induction of Hypertrophy in Cardiomyocytes In Vitro

This protocol describes the induction of hypertrophy in a rat cardiomyocyte cell line (H9c2) using Angiotensin II.

-

Cell Culture: Culture H9c2 myoblasts (ATCC, CRL-1446) in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.[28]

-

Seeding and Serum Starvation: Seed cells in appropriate culture plates (e.g., 6-well plates with coverslips for imaging). Once they reach ~70-80% confluency, replace the growth medium with low-serum medium (e.g., DMEM with 1% FBS) for 24 hours to synchronize the cells and reduce baseline proliferation.[28]

-

Hypertrophic Stimulation: Prepare a stock solution of Angiotensin II in sterile water or appropriate buffer. Treat the cells with a final concentration of 1 µM Ang II for 48 hours. The medium should be replenished with fresh Ang II as required, often every 24 hours.[28][29]

-

Losartan Treatment: For experimental groups, pre-incubate cells with losartan (e.g., 1-10 µM) for 1-2 hours before adding the Angiotensin II stimulus. Maintain losartan in the culture medium throughout the stimulation period.

-

Controls: Include a vehicle-only control group (no Ang II or losartan) and a losartan-only control group to assess any independent effects of the drug.

Protocol: Measurement of Hypertrophic Markers

-

Cell Surface Area Measurement (Morphometry):

-

After treatment, fix the cells on coverslips with 4% paraformaldehyde.

-

Stain the cells with a fluorescent dye that outlines the cytoplasm, such as Calcein-AM, or an antibody against a cytoskeletal protein like α-actinin.[28]

-

Capture images using fluorescence microscopy.

-

Use image analysis software (e.g., ImageJ) to trace the perimeter of individual cells and calculate the surface area. Measure at least 100 cells per group for statistical power.[28]

-

-

Protein Synthesis Assay ([³H]-Leucine or [¹⁴C]-Phenylalanine Incorporation):

-

During the final 24 hours of treatment, add a radiolabeled amino acid (e.g., [³H]-Leucine or [¹⁴C]-Phenylalanine) to the culture medium.[19]

-

At the end of the incubation, wash the cells with ice-cold PBS to remove unincorporated label.

-

Precipitate the proteins using trichloroacetic acid (TCA).

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein content in a parallel well (measured by BCA or Bradford assay).

-

-

Gene Expression Analysis (qRT-PCR):

-

Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for hypertrophic marker genes such as ANP (atrial natriuretic peptide), BNP (brain natriuretic peptide), and β-MHC (beta-myosin heavy chain).[5]

-

Normalize expression levels to a stable housekeeping gene (e.g., GAPDH).

-

References

- 1. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Losartan attenuates sepsis-induced cardiomyopathy by regulating macrophage polarization via TLR4-mediated NF-κB and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Losartan decreases p42/44 MAPK signaling and preserves LZ+ MYPT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium-calcineurin signaling in the regulation of cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the antiremodeling effects of losartan and mirabegron in a rat model of uremic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of captopril, losartan, and nifedipine on cell hypertrophy of cultured vascular smooth muscle from hypertensive Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Efficacy and safety of the angiotensin II receptor blocker losartan for hypertrophic cardiomyopathy: the INHERIT randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stroke reduction in hypertensive adults with cardiac hypertrophy randomized to losartan versus atenolol: the Losartan Intervention For Endpoint reduction in hypertension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angiotensin II type 1 receptor antagonist, losartan, causes regression of left ventricular hypertrophy in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiovascular Effects of Losartan and Its Relevant Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Losartan Decreases p42/44 MAPK Signaling and Preserves LZ+ MYPT1 Expression | PLOS One [journals.plos.org]

- 17. Cardiac cell hypertrophy in vitro: role of calcineurin/NFAT as Ca2+ signal integrators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Effects of captopril, losartan, and nifedipine on cell hypertrophy of cultured vascular smooth muscle from hypertensive Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Losartan Inhibits Vascular Smooth Muscle Cell Proliferation through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of losartan, a nonpeptide angiotensin II receptor antagonist, on cardiac hypertrophy and the tissue angiotensin II content in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of losartan on angiotensin receptors in the hypertrophic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Investigation of the Antihypertrophic and Antifibrotic Effects of Losartan in a Rat Model of Radiation-Induced Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ahajournals.org [ahajournals.org]

- 27. heart.bmj.com [heart.bmj.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

The Potential of Losartan in Neurodegenerative Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a significant and growing global health challenge. Current therapeutic strategies offer symptomatic relief but fail to halt the underlying progressive neurodegeneration. Emerging evidence points to the intricate involvement of the renin-angiotensin system (RAS) in the pathophysiology of these disorders, suggesting that repositioning existing drugs targeting this system could offer novel therapeutic avenues. This technical guide provides a comprehensive overview of exploratory studies investigating the angiotensin II type 1 receptor (AT1R) antagonist, losartan, in various neurodegenerative disease models. We consolidate quantitative data from preclinical studies, detail experimental protocols, and visualize key signaling pathways and workflows to offer a thorough resource for researchers and drug development professionals in the field. While compelling evidence supports the neuroprotective effects of losartan in models of Alzheimer's and Parkinson's diseases, this review also highlights the current gap in research regarding its potential in Huntington's disease and amyotrophic lateral sclerosis.

Introduction: The Renin-Angiotensin System and Neurodegeneration

The brain possesses an independent and fully functional renin-angiotensin system (RAS), which plays a crucial role in regulating cerebral blood flow, inflammation, and neuronal function.[1] The primary effector of the RAS, angiotensin II (Ang II), exerts its effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor is traditionally associated with vasoconstriction and inflammation, its overactivation in the brain has been implicated in the pathogenesis of neurodegenerative diseases.[2] This has led to the investigation of AT1 receptor blockers (ARBs), such as losartan, as potential neuroprotective agents. Losartan, an FDA-approved antihypertensive drug, can cross the blood-brain barrier and has demonstrated pleiotropic effects beyond blood pressure control in preclinical models of neurological disorders.[1]

Losartan in Alzheimer's Disease Models

Exploratory studies in various animal models of Alzheimer's disease have shown that losartan can mitigate several key pathological hallmarks of the disease, including amyloid-beta (Aβ) plaque deposition, neuroinflammation, and cognitive deficits.

Quantitative Data Summary

| Animal Model | Dosage & Administration | Duration | Key Findings | Reference |

| APP/PS1 Mice | 10 mg/kg, intraperitoneal | 30 days | ↓ Aβ plaques, ↓ soluble Aβ42, ↓ inflammatory cytokines (IL-2, IL-6, TNFα), ↑ neprilysin, ↓ BACE1, ↑ neurogenesis markers (Sox2, NeuroD1), Improved spatial working memory. | [3][4] |

| 3xTg-AD Mice | 10 mg/kg, intraperitoneal | Not Specified | ↑ Astrocyte motility and migration velocity. In vitro: ↑ ChAT, ↓ BACE1, ↑ neprilysin expression. | [3] |

| APP/PS1 Mice | Not Specified, intranasal | 2 months | ↓ Aβ plaque area, ↓ plasma inflammatory cytokines. | [3] |

| APPSwe,Ind & TGF-β1 (A/T) Mice | 10 mg/kg/day, in drinking water | 3 months | Rescued cerebrovascular reactivity (dilatory responses). No significant change in cognitive deficits, Aβ levels, or astroglial activation. | [5][6] |

| Spontaneously Hypertensive Rats (SHR) | Not Specified | Not Specified | ↓ Aβ1–42 levels and oxidative stress in middle-aged SHRs. ↑ CREB expression. | [7] |

Experimental Protocols

2.2.1. Animal Models and Losartan Administration

-

APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques and cognitive deficits. Losartan is typically administered via intraperitoneal injection at a dose of 10 mg/kg daily.[3][4]

-

A/T Double-Transgenic Mice: These mice overexpress a mutated form of human APP (APPSwe,Ind) and a constitutively active form of transforming growth factor-β1 (TGF-β1), modeling both Aβ pathology and cerebrovascular fibrosis. Losartan is administered in the drinking water at a concentration calculated to provide a daily dose of 10 mg/kg.[5][6]

2.2.2. Behavioral Testing: T-Maze Forced Choice Alternation

This test is highly sensitive to hippocampal dysfunction and is used to assess spatial working memory.[3]

-

Apparatus: A T-shaped maze with a starting arm and two goal arms.

-

Procedure:

-

Forced Trial: One goal arm is blocked, and the mouse is forced to enter the open arm where a food reward is placed.

-

Choice Trial: After a short delay, the mouse is returned to the starting arm, and both goal arms are now open. The mouse is expected to enter the previously unvisited arm to receive a reward.

-

-